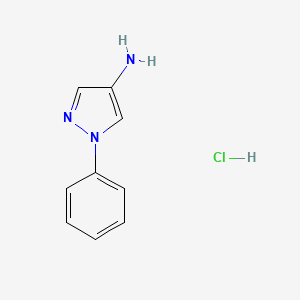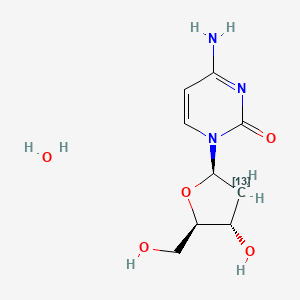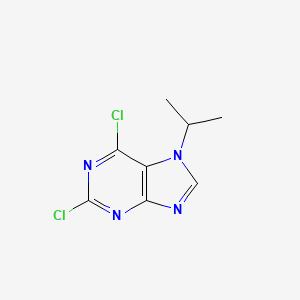
2,6-dichloro-7-isopropyl-7H-purine
Vue d'ensemble
Description
“2,6-dichloro-7-isopropyl-7H-purine” is a molecule with the formula C8H8Cl2N4 . The molecule is essentially planar with imidazole and pyrimidine rings . The maximum deviations of these rings are 0.0030 (15) and 0.0111 (15) Å, respectively . The rings make a dihedral angle of 1.32 (8)° .
Molecular Structure Analysis
In the crystal structure of the molecule, the fused-ring systems are stacked approximately parallel to the bc plane . The centroid-centroid distance between inversion-related pyrimidine rings is 3.5189 (9) Å .Physical And Chemical Properties Analysis
The molecule has an average mass of 231.082 Da and a monoisotopic mass of 230.012604 Da .Applications De Recherche Scientifique
Corrosion Inhibition
Research on purines, including derivatives similar to 2,6-dichloro-7-isopropyl-7H-purine, has identified them as potential corrosion inhibitors for metals. A study investigating various purines and their derivatives demonstrated their effectiveness in preventing corrosion of mild steel in acidic solutions. These compounds, including 2,6-dichloro derivatives, operate through both cathodic and anodic inhibition mechanisms, suggesting a broad potential for applications in protecting metal surfaces in industrial settings (Yan et al., 2008).
Biological Activity and Drug Synthesis
Synthesis studies have explored the modification of 2,6-dichloro-purine derivatives to discover new biological activities. For instance, modification of 2,6-dichloro-purine to produce new compounds has led to discoveries in inhibiting phosphodiesterase isozymes, indicating potential therapeutic applications in diseases where phosphodiesterase modulation is beneficial (Kozai & Maruyama, 1999).
Glycosylation for Nucleoside Analogues
Glycosylation studies of chloropurines, including 2,6-dichloropurine, have contributed to the development of novel nucleoside analogues. These studies have been crucial in the synthesis of compounds that can serve as intermediates for further chemical transformations or as potential therapeutic agents (Tranová & Stýskala, 2021).
Antitumor Activity
Research into the antiproliferative effects of 2,6-dichloro-purine derivatives on cancer cell lines has revealed significant potential for these compounds in cancer treatment. Specific derivatives have shown potent cytotoxic effects against various human solid tumor cell lines, highlighting the importance of these compounds in the development of new anticancer drugs (Morales et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
2,6-dichloro-7-propan-2-ylpurine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4/c1-4(2)14-3-11-7-5(14)6(9)12-8(10)13-7/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKLSAIGMUTOQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of the rings in 2,6-dichloro-7-isopropyl-7H-purine?
A1: The molecule consists of fused imidazole and pyrimidine rings. While both rings are essentially planar individually, they are not perfectly coplanar. The dihedral angle between them is 1.32° [].
Q2: How are the molecules arranged in the crystal lattice?
A2: In the crystal, the this compound molecules are stacked in a parallel arrangement along the bc plane. The distance between the centroids of inversion-related pyrimidine rings is 3.5189 Å [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine](/img/structure/B1433860.png)
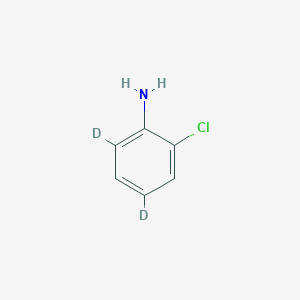

![(5S,8S,9S,10S,11S,13S,14S,17R)-1,2,4,5-Tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1433863.png)

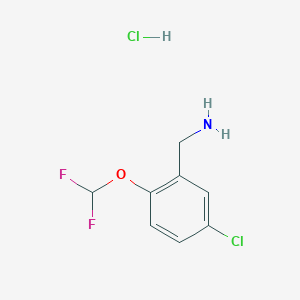
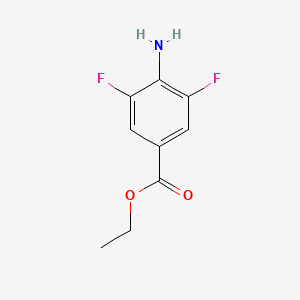
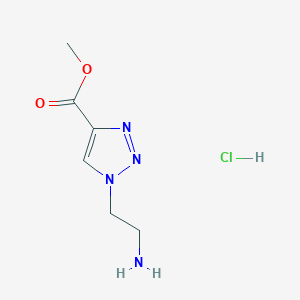
![(2R,5S,13aR)-8-methoxy-7,9-dioxo-2,3,4,5,7,9,13,13a-octahydro-2,5-methanopyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazepine-10-carboxylic acid](/img/structure/B1433872.png)

